molecular formula C32H38NO7+ B1237210 tamoxifen N-beta-D-glucosiduronic acid

tamoxifen N-beta-D-glucosiduronic acid

Cat. No.: B1237210
M. Wt: 548.6 g/mol
InChI Key: UKFQQYJAYUAYES-DTMHFWPESA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Tamoxifen N-beta-D-glucuronide, also known as Tamoxifen N-beta-D-glucosiduronic acid, is a major glucuronide conjugate metabolite of the breast cancer drug tamoxifen . This compound is crucial for research focused on understanding the complex pharmacokinetics and metabolic fate of tamoxifen. Glucuronidation, a primary metabolic pathway for tamoxifen, is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of metabolites like 4-hydroxytamoxifen glucuronide and endoxifen glucuronide . While these glucuronidated forms are considered inactive for anticancer activity and are prepared for biliary excretion, their journey is not complete. In the intestine, the gut microbiota, particularly bacterial enzymes like β-glucuronidase (GUS), can hydrolyze these glucuronides . This hydrolysis reactivates the metabolites, allowing them to be reabsorbed back into systemic circulation through a process known as enterohepatic recirculation . This microbial-driven reactivation is a key factor influencing inter-individual variability in systemic exposure to active tamoxifen metabolites and, consequently, the drug's efficacy . Therefore, this compound is an essential reference standard and investigative tool for scientists studying drug-microbiome interactions (pharmacomicrobiomics), tamoxifen metabolism, and the mechanisms underlying variable patient responses to endocrine therapy for breast cancer . This product is strictly for research use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C32H38NO7+

Molecular Weight

548.6 g/mol

IUPAC Name

[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium

InChI

InChI=1S/C32H37NO7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)39-20-19-33(2,3)31-29(36)27(34)28(35)30(40-31)32(37)38/h5-18,27-31,34-36H,4,19-20H2,1-3H3/p+1/b26-25-/t27-,28-,29+,30-,31+/m0/s1

InChI Key

UKFQQYJAYUAYES-DTMHFWPESA-O

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Tamoxifen Metabolites

  • 4-Hydroxy-N-desmethyltamoxifen :
    A major phase I metabolite identified in human bile, this compound (m/z 374) exhibits both cis and trans isomers and retains partial anti-estrogenic activity. Unlike tamoxifen N-beta-D-glucosiduronic acid, it undergoes hydroxylation and demethylation rather than glucuronidation, resulting in higher membrane permeability but lower excretion efficiency .

Glucuronic Acid Conjugates

  • Beta-D-glucopyranosiduronic acid (C₂₁H₂₀O₁₁, MW 448.4 g/mol): A flavonoid glucuronide with structural similarities to tamoxifen’s glucuronidated form. Both compounds share the glucuronic acid moiety, but their parent molecules differ significantly: Beta-D-glucopyranosiduronic acid derives from flavonoids, whereas tamoxifen’s conjugate is a synthetic SERM. This difference underpins distinct pharmacological roles—flavonoid glucuronides often act as antioxidants, while tamoxifen glucuronide primarily facilitates drug clearance .

Related Glycosides

  • Benzyl-beta-D-glucoside: A non-glucuronidated glycoside with a glucose moiety instead of glucuronic acid. It lacks the carboxylic acid group critical for tamoxifen glucuronide’s solubility and interaction with transport proteins (e.g., OATP1B1). Benzyl-beta-D-glucoside is studied for its anti-inflammatory properties, contrasting with tamoxifen glucuronide’s role in detoxification .

Data Table: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Solubility Biological Role Key References
This compound 548.6 Polar solvents (e.g., DMSO, water) Excretion, reduced systemic activity
4-Hydroxy-N-desmethyltamoxifen 373.5 Lipophilic Partial estrogen receptor modulation
Beta-D-glucopyranosiduronic acid 448.4 Chloroform, DMSO Antioxidant, metabolic intermediate
Benzyl-beta-D-glucoside 270.3 Water, ethanol Anti-inflammatory, glycoside probe

Research Findings and Pharmacological Implications

  • Metabolic Impact : Glucuronidation of tamoxifen reduces its bioavailability but mitigates toxicity risks, such as endometrial hyperplasia linked to unmetabolized tamoxifen .
  • Analytical Challenges : Collision cross-section data (e.g., 234.5 Ų for [M+H]⁺) enable precise LC-MS/MS quantification, critical for pharmacokinetic studies .
  • Safety Profile: D-glucuronic acid (a precursor) is classified as non-hazardous, supporting the low toxicity of its conjugates .

Preparation Methods

In Vitro Glucuronidation Using Human Liver Microsomes

Tamoxifen N-beta-D-glucosiduronic acid is primarily synthesized via enzymatic glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs). Human liver microsomes or recombinant UGT isoforms (e.g., UGT1A4, UGT2B7) are incubated with tamoxifen and uridine 5'-diphosphoglucuronic acid (UDPGA) under physiological conditions (pH 7.4, 37°C). The reaction typically proceeds for 60–120 minutes, yielding 15–30% conversion to the glucuronide metabolite.

Key Parameters:

  • Enzyme Source: Recombinant UGT1A4 supersomes show higher activity compared to UGT2B7.

  • Cofactor Concentration: 5 mM UDPGA optimizes glucuronide formation.

  • Inhibition Studies: Co-incubation with β-glucuronidase confirms metabolite identity via hydrolysis.

Chemical Synthesis Strategies

Direct Conjugation of Tamoxifen with Glucuronic Acid

Chemical synthesis involves coupling tamoxifen’s tertiary amine group with activated glucuronic acid derivatives. A two-step process is employed:

  • Activation of Glucuronic Acid:

    • D-glucuronic acid is converted to its imidazolide or tetraacetylated form using 1,1'-carbonyldiimidazole (CDI) or acetic anhydride.

    • Reaction Conditions: Anhydrous dichloromethane, 0°C, 2 hours.

  • N-Glucuronidation:

    • Activated glucuronic acid reacts with tamoxifen in the presence of a base (e.g., triethylamine) at 25°C for 12 hours.

    • Yield: 40–50% after silica gel chromatography.

Table 1: Comparative Analysis of Enzymatic vs. Chemical Synthesis

MethodConditionsYield (%)Purity (%)
Enzymatic (UGT1A4)pH 7.4, 37°C, 2 hours30>95
Chemical ConjugationDichloromethane, 25°C, 12 hours4585

Industrial-Scale Production

Biocatalytic Approaches

Industrial production leverages engineered microbial systems (e.g., E. coli expressing UGT1A4) in bioreactors. Key steps include:

  • Fermentation: Cells are grown in minimal media with IPTG induction for enzyme expression.

  • Biotransformation: Tamoxifen (10 mM) and UDPGA (15 mM) are added to cell lysates, with agitation (200 rpm) at 30°C for 24 hours.

  • Downstream Processing: Metabolites are purified via preparative HPLC (C18 column, 0.1% formic acid/acetonitrile gradient).

Yield Optimization:

  • Immobilized Enzymes: Silica-immobilized UGT1A4 increases reusability, achieving 60% yield over five batches.

Analytical Validation of Synthesis

High-Performance Liquid Chromatography (HPLC)

Synthetic products are validated using HPLC/DAD under the following conditions:

  • Column: C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:2% ammonium acetate (99:1, v/v), pH 6.5

  • Detection: UV at 280 nm

  • Retention Time: 8.2 minutes for this compound.

Calibration Curve: Linear range of 0.1–4 µg/mL (R² = 0.999) .

Q & A

Q. What analytical methods are recommended for quantifying tamoxifen N-beta-D-glucosiduronic acid in biological samples?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity. For structural validation, nuclear magnetic resonance (NMR) spectroscopy is critical to confirm the glucuronidation site and stereochemistry . D-Glucuronic acid derivatives, such as this metabolite, often require ion-pairing agents or specialized columns (e.g., C18 with acidic mobile phases) to improve retention and resolution . Method validation should include recovery rates, matrix effects, and stability under storage conditions.

Q. How is this compound synthesized in vitro?

Synthesis typically involves enzymatic glucuronidation using uridine diphosphate-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A8 or UGT2B7) incubated with tamoxifen and uridine diphosphate-glucuronic acid (UDPGA) . Alternatively, chemical synthesis employs glycosylation-anomerization reactions with glucopyranuronic acid donors (e.g., 6,1-anhydroglucopyranuronic acid) and tamoxifen derivatives under Lewis acid catalysis (e.g., SnCl₄) . Purification requires reversed-phase chromatography to isolate the conjugate from unreacted substrates.

Q. What are the key safety considerations for handling this compound in laboratory settings?

While specific safety data for this metabolite are limited, general guidelines for glucuronic acid derivatives apply:

  • Use personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Store in airtight containers at -20°C to prevent hydrolysis .
  • Dispose of waste via approved chemical disposal protocols, as glucuronides may generate toxic byproducts under high heat .

Advanced Research Questions

Q. How does this compound influence tamoxifen’s pharmacokinetics and therapeutic efficacy?

Glucuronidation enhances tamoxifen’s water solubility, facilitating renal excretion and reducing systemic exposure. However, this metabolic pathway may decrease active tamoxifen levels, potentially contributing to resistance in estrogen receptor-positive (ER+) tumors . Studies using CRISPR-edited UGT-knockout cell models or in vivo pharmacokinetic profiling (e.g., AUC comparisons in wild-type vs. UGT-deficient mice) are essential to quantify this effect .

Q. What experimental models are suitable for studying the role of this metabolite in tamoxifen resistance?

  • In vitro : ER+ breast cancer cell lines (e.g., MCF-7) treated with tamoxifen and glucuronidation inhibitors (e.g., probenecid) to assess proliferation changes .
  • In vivo : Xenograft models with tamoxifen-resistant tumors, supplemented with metabolic tracing (e.g., ¹⁴C-labeled tamoxifen) to track glucuronide formation and distribution .
  • Clinical correlation : Retrospective analysis of patient serum glucuronide levels vs. recurrence rates in adjuvant therapy cohorts .

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

Discrepancies in half-life or bioavailability often arise from interspecies differences (e.g., human vs. rodent UGT expression) or assay variability. To address this:

  • Standardize protocols using reference materials (e.g., USP-grade D-glucuronic acid for calibration) .
  • Perform cross-laboratory validation studies with harmonized LC-MS/MS parameters .
  • Incorporate population pharmacokinetic models to account for genetic polymorphisms in UGT enzymes .

Q. What role does this metabolite play in modulating estrogen receptor (ER) interactions?

Tamoxifen’s antiestrogenic activity depends on its binding to ERα, but glucuronidation abolishes this interaction. Structural studies (e.g., X-ray crystallography) show that the glucuronic acid moiety sterically hinders ER binding, while mutagenesis of ER’s D351 residue—critical for tamoxifen’s partial agonist activity—further reduces affinity . Advanced assays like surface plasmon resonance (SPR) can quantify binding kinetics of the metabolite vs. parent drug.

Methodological Guidance

Q. How to design experiments assessing the metabolic fate of this compound in vivo?

  • Isotopic labeling : Administer ³H- or ¹⁴C-labeled tamoxifen to track glucuronide formation via scintillation counting .
  • Bile duct-cannulated models : Collect bile and urine to quantify biliary excretion, a major route for glucuronides .
  • Microsomal assays : Use liver microsomes from human donors to evaluate intersubject variability in UGT activity .

Q. What strategies mitigate glucuronidation-induced tamoxifen resistance in preclinical studies?

Co-administration with UGT inhibitors (e.g., ketoconazole) or lipid metabolism modulators (e.g., linoleic acid) restores tamoxifen sensitivity in resistant tumors by reducing glucuronide formation or enhancing cellular uptake . Validate these approaches using transcriptomic profiling (RNA-seq) to identify downstream pathways (e.g., GRP78-mediated stress responses) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tamoxifen N-beta-D-glucosiduronic acid
Reactant of Route 2
tamoxifen N-beta-D-glucosiduronic acid

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